molecular formula C28H32Cl2N10O10S2 B14664914 Rylux BSP CAS No. 50570-59-7

Rylux BSP

Cat. No.: B14664914
CAS No.: 50570-59-7
M. Wt: 803.7 g/mol
InChI Key: FKJDCAVSTPSDJJ-OWOJBTEDSA-N
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Description

Rylux BSP is a fluorescent brightener belonging to the family of 4,4’-diaminostilbene-2,2’-disulfonic acid derivatives. It is widely used in various industries, including textiles, paper, and detergents, to enhance the brightness and whiteness of materials. The compound is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby counteracting yellowing and improving the appearance of products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rylux BSP is synthesized through a series of chemical reactions involving diaminostilbene and disulfonic acid derivatives. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the efficiency of each step. The final product is typically purified through crystallization or filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Rylux BSP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Rylux BSP has a wide range of scientific research applications, including:

Mechanism of Action

Rylux BSP exerts its effects by absorbing ultraviolet light and re-emitting it as visible blue light. This fluorescence property is due to the presence of conjugated double bonds and aromatic rings in its structure. The compound interacts with specific molecular targets, such as polysaccharides in fungal cell walls, leading to changes in their morphology and biosynthesis . The mechanism involves non-competitive inhibition of β-1,3-glucan synthase, which affects the assembly of microfibrils and the overall structure of the cell wall .

Comparison with Similar Compounds

Rylux BSP is similar to other fluorescent brighteners, such as Calcofluor White and Fluorescent Brightener 28. it has unique properties that make it particularly effective in certain applications:

Similar Compounds

This compound stands out due to its specific interactions with molecular targets and its superior performance in enhancing brightness and whiteness in various materials.

Properties

CAS No.

50570-59-7

Molecular Formula

C28H32Cl2N10O10S2

Molecular Weight

803.7 g/mol

IUPAC Name

5-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C28H32Cl2N10O10S2/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38)/b2-1+

InChI Key

FKJDCAVSTPSDJJ-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)N(CCO)CCO)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)N(CCO)CCO)S(=O)(=O)O

Origin of Product

United States

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